5-bromo-2,4-dichloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,4-dichloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dichloro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of substituted o-phenylenediamines with carboxylic acids or their derivatives. For instance, the reaction of 4-bromo-2,6-dichloroaniline with formic acid under acidic conditions can yield this compound. Another method involves the use of substituted o-phenylenediamines with aldehydes in the presence of oxidizing agents such as hydrogen peroxide or metal triflates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction parameters is crucial to minimize by-products and ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,4-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or metal oxides can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different benzimidazole analogs .
Scientific Research Applications
5-bromo-2,4-dichloro-1H-benzimidazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-1H-benzimidazole
- 5,6-dichloro-1H-benzimidazole
- 2-bromo-5,6-dichloro-1H-benzimidazole
Uniqueness
5-bromo-2,4-dichloro-1H-benzimidazole is unique due to the specific arrangement of bromine and chlorine atoms on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit enhanced reactivity, selectivity, and potency in its interactions with molecular targets .
Properties
Molecular Formula |
C7H3BrCl2N2 |
---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
5-bromo-2,4-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12) |
InChI Key |
SJZIHGHELJUCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.